molecular formula C7H4F3NO2S B2460052 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 929971-69-7

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B2460052
CAS No.: 929971-69-7
M. Wt: 223.17
InChI Key: HLQHHEJYFJZNNX-UHFFFAOYSA-N
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Description

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process often employs reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

For example, iron fluoride can be used in vapor-phase chlorination/fluorination reactions at high temperatures to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions and stability .

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQHHEJYFJZNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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